Cas no 2228694-18-4 (1-chloro-2-methoxy-4-(nitromethyl)benzene)
1-chloro-2-methoxy-4-(nitromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-2-methoxy-4-(nitromethyl)benzene
- 2228694-18-4
- EN300-1976244
-
- Inchi: 1S/C8H8ClNO3/c1-13-8-4-6(5-10(11)12)2-3-7(8)9/h2-4H,5H2,1H3
- InChI Key: PXOLPBHURXKWLD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1OC)C[N+](=O)[O-]
Computed Properties
- Exact Mass: 201.0192708g/mol
- Monoisotopic Mass: 201.0192708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 55Ų
1-chloro-2-methoxy-4-(nitromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1976244-0.05g |
1-chloro-2-methoxy-4-(nitromethyl)benzene |
2228694-18-4 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1976244-0.1g |
1-chloro-2-methoxy-4-(nitromethyl)benzene |
2228694-18-4 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1976244-0.25g |
1-chloro-2-methoxy-4-(nitromethyl)benzene |
2228694-18-4 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1976244-0.5g |
1-chloro-2-methoxy-4-(nitromethyl)benzene |
2228694-18-4 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1976244-1.0g |
1-chloro-2-methoxy-4-(nitromethyl)benzene |
2228694-18-4 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1976244-2.5g |
1-chloro-2-methoxy-4-(nitromethyl)benzene |
2228694-18-4 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1976244-5.0g |
1-chloro-2-methoxy-4-(nitromethyl)benzene |
2228694-18-4 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1976244-10.0g |
1-chloro-2-methoxy-4-(nitromethyl)benzene |
2228694-18-4 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1976244-1g |
1-chloro-2-methoxy-4-(nitromethyl)benzene |
2228694-18-4 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1976244-5g |
1-chloro-2-methoxy-4-(nitromethyl)benzene |
2228694-18-4 | 5g |
$2858.0 | 2023-09-16 |
1-chloro-2-methoxy-4-(nitromethyl)benzene Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 1-chloro-2-methoxy-4-(nitromethyl)benzene
1-Chloro-2-Methoxy-4-(Nitromethyl)Benzene: A Comprehensive Overview
The compound 1-chloro-2-methoxy-4-(nitromethyl)benzene, identified by the CAS number 2228694-18-4, is a significant aromatic compound with a unique combination of functional groups. This molecule is characterized by the presence of a chlorine atom at position 1, a methoxy group at position 2, and a nitromethyl group at position 4 on the benzene ring. These substituents contribute to its distinct chemical properties and potential applications in various fields.
The structure of 1-chloro-2-methoxy-4-(nitromethyl)benzene is highly symmetrical, which influences its reactivity and stability. The chlorine atom introduces electron-withdrawing effects, while the methoxy group provides electron-donating characteristics. The nitromethyl group further enhances the molecule's reactivity due to the strong electron-withdrawing nature of the nitro group. This combination makes it a versatile compound in organic synthesis and material science.
Recent studies have highlighted the potential of 1-chloro-2-methoxy-4-(nitromethyl)benzene in drug discovery and development. Researchers have explored its role as a precursor in synthesizing bioactive compounds with potential anti-cancer and anti-inflammatory properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against various cancer cell lines.
In addition to its biological applications, 1-chloro-2-methoxy-4-(nitromethyl)benzene has found utility in the field of materials science. Its ability to form stable aromatic systems makes it an ideal candidate for designing advanced materials such as polymers and coordination compounds. A research team from the University of California reported its use in creating novel materials with enhanced electronic properties, which could revolutionize the field of organic electronics.
The synthesis of 1-chloro-2-methoxy-4-(nitromethyl)benzene involves multi-step organic reactions, including Friedel-Crafts alkylation and nitration. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling large-scale production for industrial applications. Furthermore, green chemistry approaches have been adopted to minimize environmental impact during synthesis.
From an environmental perspective, understanding the fate and transport of 1-chloro-2-methoxy-4-(nitromethyl)benzene in natural systems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, which is essential for assessing its environmental impact. Regulatory agencies have established guidelines to ensure safe handling and disposal practices for this compound.
In conclusion, 1-chloro-2-methoxy-4-(nitromethyl)benzene is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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